N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Description
This compound is a synthetically derived acetamide featuring a pyrimidine dione core and a sulfonylpiperazine-linked styryl group. Its structure comprises:
- Acetamide linker: Bridges the pyrimidine and piperazine groups, contributing to conformational flexibility.
- Sulfonylpiperazine-styryl moiety: A 4-[(E)-2-phenylethenyl]sulfonylpiperazine group, where the sulfonyl group enhances solubility, and the styryl (E-configured) substituent may influence π-π stacking or photostability.
Properties
IUPAC Name |
N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N6O5S/c1-19(2)16-31(23-24(27)32(17-20(3)4)26(35)28-25(23)34)22(33)18-29-11-13-30(14-12-29)38(36,37)15-10-21-8-6-5-7-9-21/h5-10,15,19-20H,11-14,16-18,27H2,1-4H3,(H,28,34,35)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPQXKROKHQIKH-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=C(C(=O)NC1=O)N(CC(C)C)C(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The compound has the following chemical formula and molecular weight:
| Property | Value |
|---|---|
| Molecular Formula | C19H27N5O4S |
| Molecular Weight | 397.51 g/mol |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrimidine ring and subsequent modifications to introduce the sulfonylpiperazine group. Detailed methods can be found in various studies focusing on similar dioxopyrimidine derivatives.
Anticancer Activity
Research indicates that compounds with a pyrimidine backbone exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown effectiveness against several cancer cell lines:
- MDA-MB-231 (breast cancer) : Exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
- A549 (lung cancer) : Similar compounds demonstrated the ability to inhibit cell growth and induce apoptosis through various signaling pathways.
Immunomodulatory Effects
The compound has also been evaluated for its immunomodulatory properties. Studies have shown that it can modulate immune responses by influencing lymphocyte proliferation and cytokine production. For example, it inhibited the proliferation of human peripheral blood lymphocytes and reduced tumor necrosis factor-alpha (TNF-α) production in vitro, suggesting potential use in treating autoimmune disorders.
Antiviral Activity
In addition to its anticancer and immunomodulatory effects, this compound has demonstrated antiviral activity. It has been reported to inhibit the replication of human herpes virus type 1 (HHV-1) in cultured cells, indicating its potential as an antiviral agent.
Case Studies and Research Findings
- Study on Antitumor Activity :
- Immunological Profile :
- Antiviral Efficacy :
Scientific Research Applications
Structural Features
The compound features a pyrimidine ring, an acetamide group, and a sulfonamide moiety, which are known for their biological activity. The presence of the sulfonamide group is particularly noteworthy as it often enhances the compound's ability to interact with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrimidine and sulfonamide structures have shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Studies
- In Vitro Studies: In vitro evaluations have demonstrated that compounds similar to N-[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-N-(2-methylpropyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide exhibit antitumor activity against human cancer cell lines. For example, studies using the National Cancer Institute (NCI) protocols have reported significant growth inhibition in various tumor types.
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of specific enzymes involved in cancer progression and inflammation. The sulfonamide group is known for its ability to interact with target enzymes, making this compound a candidate for further investigation.
Summary of Findings
| Application | Description | Evidence/Case Studies |
|---|---|---|
| Anticancer Activity | Potential to inhibit cancer cell proliferation | In vitro studies showing cytotoxic effects |
| Enzyme Inhibition | Possible inhibitor of 5-lipoxygenase | Molecular docking studies indicating binding |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid architecture. Below is a comparative analysis with related compounds from the evidence:
Table 1: Structural and Functional Group Comparison
Key Observations:
Heterocyclic Cores: The target’s pyrimidine dione contrasts with triterpenoid (Zygocaperoside) or flavonoid (Isorhamnetin) cores in . Pyrimidine diones are more synthetically tunable for drug design compared to natural product scaffolds . Compared to the tetrahydropyrimidinyl group in ’s compounds, the dione moiety offers greater hydrogen-bonding capacity, which could enhance target affinity but reduce metabolic stability .
Substituent Effects: The sulfonylpiperazine group in the target compound likely improves aqueous solubility over ’s phenoxyacetamide or ’s chlorobenzoyl groups, which are more lipophilic . The styryl group’s conjugation system may confer UV detectability (similar to flavonoid chromophores in ) but introduces photodegradation risks absent in saturated analogs .
Synthetic Complexity :
- The target compound’s multiple amide bonds and stereochemical complexity (e.g., E-configuration in styryl) suggest challenging synthesis, akin to the stereoisomers in .
Table 2: Hypothetical Physicochemical Properties (Inferred)
| Property | Target Compound | Compound m/n/o () | Compound 6y () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~600 | ~650 | ~550 |
| LogP | ~2.5 | ~4.0 | ~3.8 |
| Solubility (mg/mL) | ~0.1 (aqueous) | <0.01 | ~0.05 |
| Bioavailability | Moderate | Low | Low |
Notes:
- LogP estimates derive from sulfonyl (polar) vs. chlorobenzoyl/aryl (nonpolar) groups.
- Bioavailability assumes moderate solubility but high molecular weight (>500) limiting absorption .
Research Implications and Limitations
While the provided evidence lacks direct data on the target compound, structural analogs suggest:
- Advantages: Enhanced solubility via sulfonylpiperazine vs. ’s phenoxyacetamide compounds.
- Challenges: Potential synthetic hurdles (multiple amide bonds) and photodegradation risks (styryl group).
- Further Studies : NMR/UV characterization (as in ) and crystallographic analysis (referencing ’s database frameworks) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
